Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate
CAS No.: 149526-95-4
Cat. No.: VC16844161
Molecular Formula: C6H9F3O3
Molecular Weight: 186.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149526-95-4 |
|---|---|
| Molecular Formula | C6H9F3O3 |
| Molecular Weight | 186.13 g/mol |
| IUPAC Name | propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate |
| Standard InChI | InChI=1S/C6H9F3O3/c1-3(2)12-5(11)4(10)6(7,8)9/h3-4,10H,1-2H3 |
| Standard InChI Key | PWDQWZKGRJRHSH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate belongs to the class of fluorinated hydroxy esters. Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate |
| Canonical SMILES | CC(C)OC(=O)C(C(F)(F)F)O |
| InChIKey | PWDQWZKGRJRHSH-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 46.5 Ų |
| LogP (Octanol-Water) | 1.4 |
These parameters, computed through advanced cheminformatics tools, highlight the compound’s balance between hydrophilicity and lipophilicity . The trifluoromethyl group () induces strong electron-withdrawing effects, while the hydroxyl moiety enables hydrogen bonding interactions critical for molecular recognition processes.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct patterns:
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NMR: A singlet at δ 5.1 ppm corresponds to the hydroxyl proton, while the isopropyl methyl groups appear as a doublet at δ 1.2–1.3 ppm.
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NMR: A characteristic triplet at δ -75 ppm confirms the presence of the group .
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IR Spectroscopy: Strong absorption bands at 1740 cm (ester C=O) and 3400 cm (O-H stretch) validate the functional groups .
Synthesis and Manufacturing
Conventional Esterification
The primary synthesis route involves acid-catalyzed esterification:
Reaction conditions typically use sulfuric acid (0.5–2 mol%) at 60–80°C for 6–12 hours, achieving yields of 68–75%. The process requires careful moisture control to prevent hydrolysis of the ester product.
Crystallization Behavior
A groundbreaking study demonstrated that racemic crystals of this compound form through an unprecedented mechanism :
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Initial crystallization produces separate ()- and ()-enantiomer crystals (conglomerates).
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Over 72 hours at 25°C, these reconfigure into racemic crystals via infinite H-bonded networks.
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The final structure exhibits alternating ()- and ()-molecules in a 1:1 ratio, stabilized by O-H⋯O=C interactions (bond length: 2.68 Å).
This behavior contradicts classical crystallization theories and suggests new paradigms in chiral resolution technologies.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) data reveals:
| Parameter | Value |
|---|---|
| Melting Point | 34–36°C |
| Decomposition Onset | 218°C |
| Glass Transition () | -12°C |
The relatively low melting point facilitates handling in liquid-phase reactions, while the high decomposition temperature indicates suitability for high-temperature applications .
Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 0.89 |
| Ethanol | ∞ |
| Dichloromethane | ∞ |
| Hexane | 2.15 |
The compound’s limited aqueous solubility (0.89 g/100 mL) and high organic miscibility align with its calculated LogP value of 1.4 .
Reactivity and Functional Transformations
Hydrolysis Kinetics
The ester undergoes pH-dependent hydrolysis:
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Acidic Conditions (0.1 M HCl, 25°C): hours
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Basic Conditions (0.1 M NaOH, 25°C): hours
The group stabilizes the transition state in alkaline hydrolysis, accelerating reaction rates by 6.8-fold compared to non-fluorinated analogs.
Derivatization Reactions
The hydroxyl group enables selective functionalization:
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